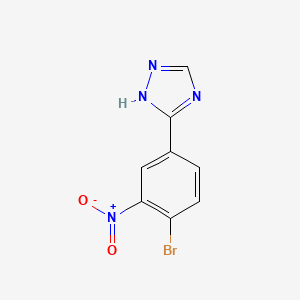

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is an organic compound with a molecular formula of C8H5BrN4O2 This compound is characterized by the presence of a triazole ring substituted with a 4-bromo-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Cyclization Reactions: Reagents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Reduction Reactions: Products include the corresponding amino derivatives.

Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-bromo-3-nitroacetophenone: Shares the 4-bromo-3-nitrophenyl group but differs in the presence of an acetophenone moiety instead of a triazole ring.

4-bromo-3-nitroanisole: Contains a methoxy group in place of the triazole ring, leading to different chemical properties and applications.

4-bromo-3-nitrophenyl thiocyanate: Features a thiocyanate group instead of the triazole ring, resulting in distinct reactivity and uses.

Uniqueness

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both the triazole ring and the 4-bromo-3-nitrophenyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Biological Activity

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole core is a well-known heterocyclic structure that exhibits a wide range of biological activities. Compounds containing this core have been investigated for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The introduction of various substituents can modulate these activities significantly .

Antibacterial Activity

Research indicates that triazole derivatives possess notable antibacterial properties. For instance, studies have shown that compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains. The presence of bromine and nitro groups has been correlated with enhanced antibacterial activity.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-(4-bromo-3-nitrophenyl) | E. coli | 5 | 20 |

| Similar triazole derivatives | S. aureus | 10 | 18 |

| Other derivatives | B. subtilis | 7 | 22 |

The introduction of a bromine atom at specific positions has been shown to enhance the binding affinity to bacterial targets such as DNA gyrase, leading to increased antibacterial efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and mitochondrial depolarization.

Case Study: Induction of Apoptosis

In vitro studies using HeLa and Jurkat cells revealed that certain triazole derivatives caused cell cycle arrest in the G2/M phase and triggered apoptotic pathways characterized by mitochondrial dysfunction and caspase activation . The findings suggest that these compounds could serve as potential chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : The compound may interact with DNA or RNA synthesis pathways, disrupting replication in bacterial cells or cancerous tissues.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazoles can induce oxidative stress in cells, leading to apoptosis.

Antifungal and Antiviral Properties

While the focus has primarily been on antibacterial and anticancer activities, there is evidence suggesting antifungal and antiviral properties as well. Certain derivatives have shown efficacy against fungal pathogens and viruses by disrupting their cellular processes .

Properties

Molecular Formula |

C8H5BrN4O2 |

|---|---|

Molecular Weight |

269.05 g/mol |

IUPAC Name |

5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C8H5BrN4O2/c9-6-2-1-5(3-7(6)13(14)15)8-10-4-11-12-8/h1-4H,(H,10,11,12) |

InChI Key |

VFXPFIYBVODKRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=NN2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.